molecular formula C14H21Cl2N5 B2534075 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride CAS No. 2034479-25-7

1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride

Cat. No. B2534075
M. Wt: 330.26
InChI Key: UZACXQRSYYLVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride” is a complex organic molecule that contains several functional groups, including a piperazine ring and an indazole ring . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Indazole, also called benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound with a wide variety of biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine and indazole rings. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For the synthesis of indazoles, methods include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . The presence of the piperazine and indazole rings would be evident in the NMR spectra, and the mass spectral data would provide information about the molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The piperazine and indazole rings could potentially undergo a variety of reactions, including substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure and functional groups. These properties could include its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis and Docking Studies : Piperazine-1-yl-1H-indazole derivatives, such as the novel compound synthesized by Balaraju et al. (2019), demonstrate the role of these compounds in medicinal chemistry. The study involves synthesis and spectral characterization, along with docking studies to evaluate the interaction with biological targets Balaraju, Kalyani, & Laxminarayana, 2019.

  • Orthogonal Protection Strategy for Piperazines : Clark and Elbaum (2007) describe an efficient method for synthesizing 2-substituted piperazines, showcasing the versatility of piperazine scaffolds in chemical synthesis. This work underscores the utility of piperazines in developing compounds with varied biological activities Clark & Elbaum, 2007.

Biological Activities and Therapeutic Potential

  • Antimycobacterial Activity : Patel et al. (2011) focus on the synthesis of novel 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenyl amino)-s-triazines, exhibiting potent antimycobacterial activity. This illustrates the potential therapeutic applications of piperazine derivatives in treating tuberculosis Patel, Kumari, Rajani, & Chikhalia, 2011.

  • Antitumor Activity : Ding et al. (2016) report the synthesis and evaluation of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, demonstrating significant inhibitory activity against tumor cells. This study highlights the antitumor potential of piperazine-based compounds Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016.

  • Genotoxicity Studies : Gunduz et al. (2018) discuss the genotoxicity of a compound with a piperazinyl indazole motif, offering insights into the metabolic bioactivation and potential safety concerns of similar compounds. Understanding these mechanisms is crucial for the development of safer pharmaceuticals Gunduz, Cirello, Klimko, Dumouchel, & Argikar, 2018.

Future Directions

Given the wide range of biological activities associated with piperazine and indazole derivatives, this compound could potentially be of interest for further study in the field of medicinal chemistry . Future research could involve further exploration of its biological activity, optimization of its synthesis, and investigation of its mechanism of action.

properties

IUPAC Name

1-piperazin-1-yl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5.2ClH/c1-2-4-12-11(3-1)13-14(16-7-10-19(13)17-12)18-8-5-15-6-9-18;;/h7,10,15H,1-6,8-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZACXQRSYYLVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCNCC4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.